4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde
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Overview
Description
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of a methoxy group, a nitrophenoxy group, and a benzaldehyde moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde typically involves the reaction of 4-nitrophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acid
Reduction: 4-Methoxy-3-[(4-aminophenoxy)methyl]benzaldehyde
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is not well-documented. its chemical structure suggests that it may interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and molecular targets, leading to various effects.
Comparison with Similar Compounds
4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde can be compared with similar compounds such as:
- 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
- 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
- 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
These compounds share similar structural features but differ in the position or nature of the substituents on the benzene ring.
Properties
IUPAC Name |
4-methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15-7-2-11(9-17)8-12(15)10-21-14-5-3-13(4-6-14)16(18)19/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIJZCASKXSWHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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